

A Technical Guide to the Solubility of Acetylenedicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetylenedicarboxylic acid

Cat. No.: B106912

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **acetylenedicarboxylic acid** in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical development. This document compiles available solubility data, details a robust experimental protocol for its determination, and provides a visual workflow to aid in experimental design.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a fundamental physicochemical property defined as the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For **acetylenedicarboxylic acid**, a polar dicarboxylic acid, its solubility is governed by the principle of "like dissolves like." Its two carboxylic acid groups allow for strong hydrogen bonding with polar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for **acetylenedicarboxylic acid** across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions and the chemical nature of the compound, the following table summarizes its solubility. It is important to note that the quantitative value for water is reported

from a single source and may warrant further experimental verification due to the compound's acidic nature, which would suggest higher water solubility.

Solvent	Chemical Formula	Solvent Type	Qualitative Solubility	Quantitative Solubility (g/100 mL)	Temperature (°C)
Water	H ₂ O	Polar Protic	Soluble	~0.1[1]	20
Diethyl Ether	(C ₂ H ₅) ₂ O	Polar Aprotic	Soluble[2][3] [4][5]	Not Reported	Not Reported
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble[3]	Not Reported	Not Reported
Methanol	CH ₃ OH	Polar Protic	Slightly Soluble[2]	Not Reported	Not Reported
Acetone	(CH ₃) ₂ CO	Polar Aprotic	Expected to be soluble	Not Reported	Not Reported
Tetrahydrofuran (THF)	C ₄ H ₈ O	Polar Aprotic	Expected to be soluble	Not Reported	Not Reported
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Polar Aprotic	Expected to be soluble	Not Reported	Not Reported
Chloroform	CHCl ₃	Nonpolar	Expected to be poorly soluble	Not Reported	Not Reported
Toluene	C ₇ H ₈	Nonpolar	Expected to be poorly soluble	Not Reported	Not Reported

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for determining the solubility of **acetylenedicarboxylic acid** in an organic solvent using the gravimetric method. This method is reliable for obtaining

precise quantitative solubility data.

Objective: To determine the concentration of **acetylenedicarboxylic acid** in a saturated solution of a chosen organic solvent at a specific temperature.

Materials:

- **Acetylenedicarboxylic acid** (high purity)
- Selected organic solvent (analytical grade)
- Conical flask with a stopper
- Thermostatic water bath or incubator
- Analytical balance (readable to 0.0001 g)
- Syringe with a filter attachment (e.g., 0.45 µm PTFE filter)
- Pre-weighed glass vials with caps
- Drying oven or vacuum desiccator

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **acetylenedicarboxylic acid** to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection:

- Allow the undissolved solid to settle at the bottom of the flask while maintaining the temperature.
- Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
- Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed glass vial.

• Gravimetric Analysis:

- Immediately cap the vial to prevent solvent evaporation and record the total weight of the vial and the collected solution.
- Place the uncapped vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the **acetylenedicarboxylic acid** (a temperature below its decomposition point of ~175 °C is recommended, for example, 60-80 °C). Alternatively, a vacuum desiccator can be used.
- Dry the vial to a constant weight. This is achieved when consecutive weighings, after further drying, show no significant change in mass.
- Record the final weight of the vial containing the dry solute.

• Calculation of Solubility:

- Mass of the solvent: (Weight of vial + solution) - (Weight of vial + dry solute)
- Mass of the dissolved solute: (Weight of vial + dry solute) - (Weight of empty vial)
- Solubility (g/100 g solvent): (Mass of dissolved solute / Mass of the solvent) * 100
- To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of the solubility of **acetylenedicarboxylic acid**.

[Click to download full resolution via product page](#)

Gravimetric solubility determination workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Acetylenedicarboxylic acid | 142-45-0 [chemicalbook.com]
- 3. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. biomall.in [biomall.in]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Acetylenedicarboxylic Acid in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106912#solubility-of-acetylenedicarboxylic-acid-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com